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Compound of Interest

Compound Name: 2-Bromo-5-methylpyrazine

Cat. No.: B1289261

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methylpyrazine has emerged as a versatile and highly valuable heterocyclic
building block in the landscape of organic synthesis. Its unique electronic properties and
strategically positioned reactive sites make it a crucial intermediate in the construction of
complex molecular architectures, particularly in the realms of pharmaceutical and materials
science. The pyrazine core is a privileged scaffold in medicinal chemistry, and the presence of
a bromo substituent provides a handle for a wide array of powerful cross-coupling reactions.
This technical guide provides a comprehensive overview of the synthesis, properties, and key
applications of 2-bromo-5-methylpyrazine, with a focus on detailed experimental protocols
and its utility in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2-bromo-5-
methylpyrazine is fundamental for its effective use in synthesis. The key data for this
compound are summarized in the tables below.

Table 1: Physicochemical Properties of 2-Bromo-5-methylpyrazine
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Property Value

CAS Number 98006-90-7[1]

Molecular Formula CsHsBrNz[2]

Molecular Weight 173.01 g/mol [2]

Appearance White crystalline powder or solid[1]
Boiling Point 198 °C[1][2][3]

Density 1.596 g/cm3[2][3]

Flash Point 74 °C[1][2][3]

pKa -0.36 = 0.10 (Predicted)[1]

Table 2: Spectroscopic Data for 2-Bromo-5-methylpyrazine

Spectroscopy Data Highlights
1H NMR Predicted chemical shifts are available.[4]
Predicted spectral data can be found in
13C NMR
literature.
Mass Spec (MS) m/z (M+) 173[5]

Synthesis of 2-Bromo-5-methylpyrazine

An efficient and scalable synthesis of 2-bromo-5-methylpyrazine has been developed,
commencing from the readily available 5-methylpyrazine-2-carboxylic acid. The synthetic
pathway involves a Hofmann degradation followed by a diazotization and in-situ bromination.[5]
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Figure 1: Synthetic workflow for 2-Bromo-5-methylpyrazine.

Experimental Protocol: Synthesis of 2-Amino-5-
methylpyrazine from 5-Methylpyrazine-2-carboxamide
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(Hofmann Degradation)

This protocol is adapted from established Hofmann degradation procedures.

Materials:

o 5-Methylpyrazine-2-carboxamide
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Sodium Hydroxide (NaOH)

Bromine (Br2)

Dioxane

Water

Procedure:

Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled solution of
sodium hydroxide in water.

¢ In a separate reaction vessel, dissolve 5-methylpyrazine-2-carboxamide in dioxane.

o Slowly add the prepared sodium hypobromite solution to the solution of the amide,
maintaining the temperature below 10 °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to 50-60 °C until the reaction is complete (monitored by TLC).

o Cool the reaction mixture and extract the product with a suitable organic solvent (e.g.,
dichloromethane).

o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield 2-amino-5-methylpyrazine.

Experimental Protocol: Synthesis of 2-Bromo-5-
methylpyrazine from 2-Amino-5-methylpyrazine

This protocol is based on a described diazotization and bromination process.[5]
Materials:
¢ 2-Amino-5-methylpyrazine

 Hydrobromic Acid (HBr, 48%)
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e Sodium Nitrite (NaNO2)

e Bromine (Br2)

e Water

Procedure:

» Dissolve 2-amino-5-methylpyrazine in 48% hydrobromic acid at a low temperature (-5 to O

°C).

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature
below 0 °C.

To this diazonium salt solution, add bromine, again keeping the temperature low. To improve
the yield, bromine can be added prior to the formation of the diazonium salt.[5]

Stir the reaction mixture at low temperature for a specified time and then allow it to warm to
room temperature.

Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the
product with an organic solvent (e.g., diethyl ether).

Wash the organic layer, dry it over a drying agent, and remove the solvent under vacuum.

Purify the crude product by column chromatography to obtain 2-bromo-5-methylpyrazine. A
yield of over 60% can be achieved with this method.[5]

Applications in Cross-Coupling Reactions

The bromine atom at the 2-position of 2-bromo-5-methylpyrazine is a key functional handle

for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N,

and C-O bonds. These reactions are instrumental in building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds

between 2-bromo-5-methylpyrazine and various boronic acids or esters.
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Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Parameter Condition

2-Bromo-5-methylpyrazine, Aryl/Heteroaryl

Substrates
boronic acid
Catalyst Pd(PPhs)4, Pd(dppf)Cl2
Base K2CO3, K3PO4, Cs2C0s3
Solvent 1,4-Dioxane/Water, Toluene/Water
Temperature 80-100 °C
Yield Generally good to excellent

This is a generalized protocol and may require optimization for specific substrates.[6]

Materials:

2-Bromo-5-methylpyrazine (1.0 equiv)

Arylboronic acid (1.1-1.5 equiv)

Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Base (e.g., K2COs, 2.0 equiv)

Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

» In a Schlenk flask, combine 2-bromo-5-methylpyrazine, the arylboronic acid, the base, and
the palladium catalyst.

o Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

e Add the degassed solvent system via syringe.
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» Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed

(monitored by TLC or LC-MS).

» Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate),

and wash with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

» Purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling 2-bromo-5-

methylpyrazine with a wide range of primary and secondary amines.

Table 4: Typical Conditions for Buchwald-Hartwig Amination

Parameter Condition

Substrates 2—B.romo—5—methylpyrazine, Primary/Secondary
Amine

Catalyst Pdz(dba)s, Pd(OACc)2

Ligand XPhos, BINAP, dppf

Base NaOtBu, KzPO4, Cs2C0O3

Solvent Toluene, Dioxane

Temperature 80-110 °C

Yield Varies depending on amine

This protocol is a general guideline and may need optimization.[7]

Materials:

» 2-Bromo-5-methylpyrazine (1.0 equiv)

e Amine (1.2 equiv)
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Palladium pre-catalyst (e.g., Pdz(dba)s, 1-2 mol%)

Phosphine ligand (e.g., XPhos, 2-4 mol%)

Base (e.g., NaOtBu, 1.4 equiv)

Anhydrous, degassed toluene

Procedure:

To a dry Schlenk tube, add the palladium pre-catalyst, the ligand, and the base.
o Evacuate and backfill the tube with argon.

o Add the 2-bromo-5-methylpyrazine and the amine, followed by the anhydrous, degassed
toluene.

o Seal the tube and heat the reaction mixture to 100 °C with stirring.

e Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room
temperature.

e Quench the reaction with a saturated aqueous solution of ammonium chloride and extract
the product with an organic solvent.[7]

e Wash the organic layer, dry, and concentrate. Purify the crude product by column
chromatography.

Stille Coupling

The Stille coupling facilitates the formation of C-C bonds by reacting 2-bromo-5-
methylpyrazine with organostannane reagents.

Table 5: Typical Conditions for Stille Coupling
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Parameter Condition

2-Bromo-5-methylpyrazine, Organostannane

Substrates

(e.g., R-SnBus)
Catalyst Pd(PPhs)s, PdCIz(PPhs)2
Additives LiCl, Cul[8]
Solvent Toluene, DMF, Dioxane
Temperature 80-110 °C
Yield Generally good

This is a representative protocol adaptable for various substrates.[9]

Materials:

2-Bromo-5-methylpyrazine (1.0 equiv)

Organostannane (1.1-1.2 equiv)

Pd(PPhs)a (2-5 mol%)

Anhydrous Toluene or DMF
Procedure:

e In a flame-dried Schlenk flask, dissolve 2-bromo-5-methylpyrazine and the
organostannane in the anhydrous solvent.

e Degas the solution by bubbling with argon for 15-20 minutes.
e Add the palladium catalyst under a stream of argon.

o Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor its
progress.

e Upon completion, cool the reaction and dilute with an organic solvent.
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o Work-up often involves washing with an aqueous solution of potassium fluoride to remove tin
byproducts.

e Dry the organic phase, concentrate, and purify by chromatography.

Application in Kinase Inhibitor Synthesis: Targeting
the p38 MAP Kinase Pathway

Derivatives of pyrazine are prominent in the development of kinase inhibitors, which are a
critical class of therapeutics for cancer and inflammatory diseases.[10] The p38 mitogen-
activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the
production of pro-inflammatory cytokines, making it a significant therapeutic target.[11][12]
Compounds synthesized from 2-bromo-5-methylpyrazine can be designed to inhibit p38 MAP
kinase.
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Figure 2: Simplified p38 MAP Kinase signaling pathway and point of inhibition.

The general strategy involves using cross-coupling reactions to append various aryl or
heteroaryl moieties to the pyrazine core, which can then interact with the ATP-binding pocket of

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1289261?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

the p38 kinase. The pyridine nitrogen of related scaffolds is known to form a crucial hydrogen
bond with the hinge region of the kinase.[12]

Conclusion

2-Bromo-5-methylpyrazine stands out as a pivotal heterocyclic building block with broad
applicability in organic synthesis. Its straightforward synthesis and the versatility of its bromine
substituent for a multitude of high-yield cross-coupling reactions make it an invaluable tool for
the construction of complex, biologically active molecules. The detailed protocols and data
presented in this guide underscore its importance and provide a solid foundation for its use in
drug discovery and materials science research, particularly in the development of novel kinase
inhibitors. The continued exploration of the reactivity of this scaffold promises to unlock new
avenues for the synthesis of next-generation therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 98006-90-7 CAS MSDS (2-Bromo-5-methylpyrazine) Melting Point Boiling Point Density
CAS Chemical Properties [chemicalbook.com]

. chembk.com [chembk.com]
. echemi.com [echemi.com]

. 2-Bromo-5-methylpyrazine(98006-90-7) 1H NMR [m.chemicalbook.com]

2
3
4
e 5. tsijournals.com [tsijournals.com]
6. benchchem.com [benchchem.com]
7. benchchem.com [benchchem.com]
8. Stille Coupling | NROChemistry [nrochemistry.com]
9. benchchem.com [benchchem.com]

e 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review
(2019-2023) - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3586906/
https://www.benchchem.com/product/b1289261?utm_src=pdf-body
https://www.benchchem.com/product/b1289261?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_US_CB31503143.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB31503143.aspx
https://www.chembk.com/en/chem/2-bromo-5-methyl-pyrazine
https://www.echemi.com/produce/pr2504237074-2-bromo-5-methylpyrazine.html
https://m.chemicalbook.com/SpectrumEN_98006-90-7_1HNMR.htm
https://www.tsijournals.com/articles/an-efficient-and-facile-synthesis-of-2bromo5methylpyrazine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Miyaura_Coupling_of_2_Amino_5_bromo_4_methylpyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Buchwald_Hartwig_Amination_of_2_Amino_5_bromo_4_methylpyridine.pdf
https://nrochemistry.com/stille-coupling/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Heck_and_Stille_Coupling_of_2_Amino_5_bromo_4_methylpyridine.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11485930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11485930/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 11. bocsci.com [bocsci.com]

e 12. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [2-Bromo-5-methylpyrazine: A Heterocyclic Keystone for
Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289261#2-bromo-5-methylpyrazine-as-a-
heterocyclic-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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